5-Fluoro-7-methyl isatin
Description
The Isatin (B1672199) Core: A Versatile Chemical Scaffold in Contemporary Research
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered substantial interest in medicinal and synthetic chemistry. researchgate.netresearchgate.net First isolated in 1840, its structure, featuring a fused five-membered and six-membered ring system, offers a unique and versatile platform for chemical modification. researchgate.netnih.gov This scaffold contains a lactam group and a ketone group within the indole (B1671886) nucleus, which are key to its reactivity. researchgate.net
The isatin core is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide range of biological targets with high specificity. researchgate.netuevora.pt This versatility has led to the development of a vast number of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govimpactfactor.org The reactivity of the isatin molecule, particularly at the C2 and C3 carbonyl groups and the N1 position, allows for a wide array of chemical transformations. uevora.ptnih.gov This has enabled the synthesis of large libraries of bioactive compounds, including spirooxindoles, which are prominent in drug discovery. uevora.pt The significance of the isatin framework is underscored by its presence in several FDA-approved cancer therapies, such as sunitinib (B231) and nintedanib. researchgate.net
Significance of Halogenation and Alkyl Substitution on the Isatin Nucleus
The biological activity of the isatin scaffold can be significantly modulated by introducing various substituents onto its aromatic ring or nitrogen atom. nih.gov Structure-activity relationship (SAR) studies have consistently shown that halogenation and alkylation are powerful strategies for enhancing the therapeutic potential of isatin derivatives. researchgate.netnih.gov
Halogenation: The introduction of a halogen atom, particularly at the C5 position of the isatin ring, has been shown to be a critical modification. Research indicates that halogenated isatins, such as 5-fluoroisatin (B27256), 5-bromoisatin (B120047), and 5-iodoisatin, are substantially more active than the unsubstituted parent compound in various biological assays. ijstr.orgrjpbcs.com Specifically, 5-substitution is often linked to greater anti-cancer activity compared to substitution at other positions. ijstr.org The fluorine atom, in particular, can enhance properties like metabolic stability and binding affinity due to its high electronegativity and ability to form hydrogen bonds. lookchem.com The incorporation of a fluoro group at the C5 position is a common strategy in the design of new isatin-based therapeutic agents. mdpi.comkashanu.ac.irresearchgate.net
Alkyl Substitution: The addition of alkyl groups, either on the nitrogen atom (N-alkylation) or on the aromatic ring, also plays a crucial role in tuning the molecule's properties. N-alkylation has been found to improve the cytotoxicity of isatin derivatives in certain cancer cell lines. nih.govijstr.org Methylation of the aromatic ring, as seen in compounds like 5-methylisatin (B515603), has been explored for developing inhibitors of specific enzymes, such as cyclin-dependent kinase 2 (CDK2), which are important in cancer therapy. nih.govsigmaaldrich.com The methyl group can influence the compound's lipophilicity and steric profile, affecting how it interacts with its biological target. nih.gov
The combination of both halogen and alkyl substituents, as in 5-Fluoro-7-methylisatin, represents a rational design approach to create novel molecules with potentially enhanced and specific biological activities.
Contextualizing 5-Fluoro-7-methylisatin within Indole Derivative Research
5-Fluoro-7-methylisatin (CAS 749240-57-1) is a specific isatin derivative that embodies the strategic functionalization of the indole scaffold. lookchem.com With its molecular formula C₉H₆FNO₂, this compound integrates a fluorine atom at the C5 position and a methyl group at the C7 position, a combination intended to leverage the benefits of both halogenation and alkylation. lookchem.com
Within the broader landscape of indole derivative research, 5-Fluoro-7-methylisatin is investigated primarily for its potential therapeutic applications. lookchem.com It serves as a precursor and a lead compound in drug development programs. lookchem.com Research has specifically highlighted its utility in oncology, where it is explored as a potential anti-tumor agent for targeting various cancers. lookchem.com Furthermore, its structure lends itself to the development of anti-inflammatory agents by modulating inflammatory responses. lookchem.com The unique structural and reactivity features of 5-Fluoro-7-methylisatin make it a significant target for chemical research aimed at discovering novel therapeutic agents with improved pharmacological profiles. lookchem.com
Interactive Data Table: Properties of 5-Fluoro-7-methylisatin
| Property | Value | Reference |
| CAS Number | 749240-57-1 | lookchem.com |
| Molecular Formula | C₉H₆FNO₂ | lookchem.com |
| Molecular Weight | 179.15 g/mol | lookchem.com |
| Density | 1.399 g/cm³ | lookchem.com |
| Predicted pKa | 8.52 ± 0.20 | lookchem.com |
| Refractive Index | 1.573 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPVTUKUNIWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588417 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-57-1 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluoro 7 Methylisatin and Its Derivatives
Precursor Synthesis and Functionalization Strategies
The creation of 5-Fluoro-7-methylisatin fundamentally relies on the availability of its corresponding aniline (B41778) precursor, 3-fluoro-5-methylaniline (B1303435). The substitution pattern of this precursor dictates the final placement of the fluoro and methyl groups on the isatin (B1672199) ring.
The synthesis of 3-fluoro-5-methylaniline can be approached in several ways, often starting from 5-methylaniline. One common method involves the reaction of 5-methylaniline with hydrofluoric acid or other fluorinating agents like fluorinated sulfoxide (B87167) to introduce the fluorine atom at the desired position.
Sandmeyer Isatin Synthesis and Modifications for Fluorinated Analogues
The Sandmeyer synthesis is one of the oldest and most direct methods for converting anilines into isatins. scielo.br The general procedure involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and a hydroxylamine (B1172632) salt (such as hydroxylamine hydrochloride) in an aqueous solution of sodium sulfate. scispace.com This forms an intermediate α-isonitrosoacetanilide, which is then isolated and cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. scispace.com
For the synthesis of 5-Fluoro-7-methylisatin, the starting material is 3-fluoro-5-methylaniline. The reaction proceeds as follows:
Formation of the Isonitrosoacetanilide: 3-fluoro-5-methylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride.
Acid-Catalyzed Cyclization: The resulting N-(3-fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide intermediate is then treated with concentrated sulfuric acid to induce electrophilic cyclization, forming the 1H-indole-2,3-dione ring.
The Sandmeyer method is generally effective for anilines that possess electron-withdrawing substituents. scielo.br Patents for analogous compounds, such as 6-fluoro-7-methylisatin (B1279404) from 3-fluoro-2-methylaniline, describe a process where the aniline hydrochloride is heated with hydroxylamine hydrochloride and chloral hydrate in water, followed by cyclization of the intermediate with sulfuric acid. google.com This precedent suggests the viability of this method for 5-Fluoro-7-methylisatin. A significant challenge, however, is the regioselectivity of the cyclization step with meta-substituted anilines, which can potentially lead to a mixture of isomers (in this case, 5-fluoro-7-methylisatin and 7-fluoro-5-methylisatin). scispace.com
Stolle Synthesis Adaptations for Substituted Isatins
The Stolle synthesis provides a robust alternative to the Sandmeyer method and is often preferred for its versatility with both substituted and unsubstituted isatins. vulcanchem.com This two-step procedure begins with the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized, typically under Friedel-Crafts conditions using a Lewis acid such as aluminum trichloride (B1173362) or boron trifluoride, to give the isatin. scielo.brvulcanchem.com
To prepare 5-Fluoro-7-methylisatin using this method, 3-fluoro-5-methylaniline would be acylated with oxalyl chloride. The subsequent intramolecular cyclization of the resulting N-(3-fluoro-5-methylphenyl)ethanamide-2-oxo-chloride, promoted by a Lewis acid, would yield the target isatin. The choice of Lewis acid and reaction conditions can be critical in optimizing the yield and regioselectivity of the cyclization step. scielo.br
Martinet and Gassman Methods for Isatin Core Formation
The Martinet synthesis involves the reaction of an aminoaromatic compound with an oxomalonate (B1226002) ester or its hydrate. scielo.brCurrent time information in Bangalore, IN. This reaction, typically conducted in the presence of an acid, forms a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which upon oxidative decarboxylation yields the isatin. Current time information in Bangalore, IN. While a general method, its application to specific substituted anilines requires optimization.
The Gassman isatin synthesis offers another distinct pathway that proceeds via the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. Current time information in Bangalore, IN.biomedres.us The applicability of this method depends on the electronic nature of the substituents on the aniline ring. Current time information in Bangalore, IN. For anilines with electron-withdrawing groups, the synthesis may proceed through an N-chloroaniline intermediate which reacts with a methylthioacetate ester. nih.gov
Regioselective Introduction of Fluoro and Methyl Groups
The primary strategy for achieving the 5-fluoro-7-methyl substitution pattern on the isatin core is through the use of the appropriately substituted precursor, 3-fluoro-5-methylaniline. The regiochemical outcome of the cyclization, particularly in the Sandmeyer and Stolle syntheses, is a critical consideration.
When a meta-substituted aniline like 3-fluoro-5-methylaniline is used, the intramolecular electrophilic cyclization can occur at either of the two ortho positions relative to the amino group. This can lead to the formation of two regioisomeric products:
5-Fluoro-7-methylisatin (from cyclization at the carbon between the methyl and amino groups)
7-Fluoro-5-methylisatin (from cyclization at the carbon between the fluoro and amino groups)
Controlling this regioselectivity is a significant synthetic challenge. The directing effects of the existing substituents (the electron-donating methyl group and the electron-withdrawing fluoro group) influence the position of cyclization. In some cases, methods like directed ortho-metalation (DoM) of protected anilines can offer superior regiochemical control for producing specific substituted isatins, although this adds extra steps to the synthesis. scielo.br
Advanced Synthetic Approaches
Modern synthetic chemistry often seeks to improve efficiency through methods that reduce the number of separate reaction steps. One-pot reactions are a key strategy in this endeavor.
One-Pot Reactions for Isatin Derivatization
While the core synthesis of 5-Fluoro-7-methylisatin typically follows classical routes, its further functionalization can be achieved through advanced one-pot, multi-component reactions (MCRs). These reactions allow for the construction of complex molecular architectures from simple starting materials in a single step, often with high atom economy and efficiency. nih.gov
For instance, a synthesized 5-Fluoro-7-methylisatin could be used as a substrate in MCRs to generate diverse libraries of spiro-fused heterocyclic compounds. A common reaction involves the condensation of the isatin (at the C3-carbonyl position), an amino compound (like an aminouracil or amino acid), and a third component with an active methylene (B1212753) group. nih.govsemanticscholar.org These reactions can be catalyzed by various means and can lead to the regioselective synthesis of complex spirooxindole derivatives, which are of significant interest in medicinal chemistry. nih.gov
Catalytic Routes, including Transition Metal and Organocatalysis
The synthesis of isatin derivatives, including 5-fluoro-7-methylisatin, has been significantly advanced through the use of catalytic methods. Both transition metal catalysis and organocatalysis offer efficient and selective pathways to these valuable compounds.
Transition Metal Catalysis: Transition metals are effective catalysts for various transformations in isatin chemistry. rsc.org For instance, gold(III) has been used to catalyze the condensation reaction between N-substituted isatins and 4-hydroxycoumarin (B602359), producing spirooxindoles in good to excellent yields. rsc.org The reaction proceeds through the Lewis acidic activation of the isatin by the gold catalyst. rsc.org Silver nanoparticles have also been employed to catalyze the synthesis of spirooxindoles from isatin, β-dicarbonyl compounds, and enamines in water, highlighting a greener approach. rsc.org Furthermore, a hybrid catalyst system combining a chiral phase-transfer catalyst and a transition-metal catalyst has been developed for the enantioselective alkynylation of isatin derivatives. acs.orgresearchgate.net This method provides access to chiral 3-alkynyl-3-hydroxy-2-oxindoles with high enantioselectivity. researchgate.net Palladium and copper catalysts are commonly used for the N-arylation of the isatin core via cross-coupling reactions with aryl halides. wikipedia.org
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to isatin chemistry has yielded significant results. Imidazole has been shown to be an efficient organocatalyst for the three-component coupling of isatin, malononitrile (B47326), and 4-hydroxycoumarin in water, leading to the formation of spirooxindoles. ajgreenchem.com Brønsted acids, such as BINOL-derived phosphoric acids, have been utilized to catalyze the asymmetric Biginelli-like reaction of N-substituted isatins, urea, and alkyl acetoacetates to produce chiral spiro(indoline-pyrimidine)-diones. acs.org Organocatalytic methods have also been developed for the insertion of isatins into aryl difluoronitromethyl ketones and for asymmetric aza-Michael reactions. nih.govthieme-connect.com N-heterocyclic carbenes (NHCs) have demonstrated remarkable efficiency in controlling the N1- and C3-functionalization of isatins through aza-Michael addition and Morita–Baylis–Hillman reactions, respectively, under mild, protecting-group-free conditions. acs.orgacs.org
Ultrasound-Assisted Synthesis for Isatin Derivatives
Ultrasound irradiation has been recognized as a valuable technique in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. scielo.br This approach aligns with the principles of green chemistry by improving energy efficiency. scielo.br
The synthesis of various isatin derivatives has been successfully achieved using ultrasound assistance. For example, the preparation of isatin-based 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions was significantly accelerated, with reaction times reduced to just 5 minutes and yields increasing to 78-98%. scielo.brresearchgate.net This method also eliminated the need for purification by column chromatography, further reducing waste. scielo.brresearchgate.net Similarly, the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones from isatins, 4-hydroxy-2H-quinolin-2-one, and active methylene compounds was efficiently carried out in water under ultrasonic irradiation. orientjchem.org The use of ultrasound has also been beneficial in the synthesis of α-hydroxyphosphonates from isatin derivatives and in promoting various one-pot multicomponent reactions for the construction of complex heterocyclic systems containing the isatin core. researchgate.netrsc.org
Green Chemistry Principles in 5-Fluoro-7-methylisatin Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances in chemical processes, are increasingly being applied to the synthesis of isatins. figshare.com Key aspects of this approach include the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the implementation of energy-efficient methods such as ultrasound and microwave irradiation. rsc.orgfigshare.com
Water is an attractive solvent for isatin synthesis due to its low cost and inherent safety. orientjchem.org Several multicomponent reactions for the synthesis of complex spirooxindoles from isatin have been successfully performed in water. ajgreenchem.comfigshare.com For instance, the synthesis of thiazinoazepine derivatives from isatin and other components has been achieved in an aqueous medium at room temperature. figshare.com
The development of metal-free catalytic systems is another important aspect of green isatin synthesis. An efficient method for the synthesis of isatins from α-hydroxy N-arylamides utilizes hydrogen peroxide as an oxidant under metal-free conditions, with water being the only byproduct. organic-chemistry.org Iodine has also been used as a metal-free catalyst for the synthesis of isatins from 2'-aminoacetophenones. nih.gov Furthermore, the use of N-heterocyclic carbene (NHC) organocatalysis for the functionalization of isatins aligns with green chemistry principles by avoiding protecting groups and stoichiometric reagents. acs.org
Derivatization at Key Positions
The isatin scaffold offers multiple sites for chemical modification, with the N-1, C-3, C-5, and C-7 positions being particularly important for influencing biological activity. periodicodimineralogia.it
N-1 Substitution Reactions (e.g., Alkylation, Benzylation)
The nitrogen atom at the N-1 position of the isatin ring is readily functionalized. Deprotonation with a base, such as sodium hydride, forms the corresponding salt, which can then be reacted with various electrophiles like alkyl or benzyl (B1604629) halides to introduce a substituent. wikipedia.orgmdpi.com For example, 5-fluoro-7-methylisatin can be N-benzylated using this method. sysrevpharm.orgresearchgate.net The synthesis of diversely fluorinated 1-benzylisatins has been achieved through the alkylation of 5-fluoro-isatin sodium salt with halogen-containing benzyl halides. mdpi.com N-arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions. wikipedia.org
| Starting Material | Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Substituted isatin | Benzyl halide | NaH, DMF, 5 °C to r.t. | N-Benzylisatin derivative | mdpi.com |
| Isatin | Benzyl iodide | - | N-Benzylisatin | sysrevpharm.org |
C-3 Carbonyl Reactivity: Schiff Bases, Hydrazones, and Thiosemicarbazones Formation
The carbonyl group at the C-3 position of the isatin ring is highly reactive and serves as a key site for derivatization. researchgate.net It readily undergoes condensation reactions with primary amines and related compounds to form a variety of derivatives.
Schiff Bases: The reaction of isatin or its derivatives with primary aromatic amines, often in the presence of a catalytic amount of acid like acetic acid, yields Schiff bases (imines). biomedres.usrhhz.net For instance, Schiff bases of 5-fluoroisatin (B27256) have been synthesized by reacting it with various amines in ethanol. rhhz.netsigmaaldrich.com
Hydrazones: Condensation of isatin with hydrazines or hydrazides produces hydrazones. rhhz.net A series of hydrazones of 5-substituted isatins were prepared by reacting them with hydrazides such as benzohydrazide (B10538) and isoniazid. rhhz.net
Thiosemicarbazones: The reaction of isatin with thiosemicarbazide (B42300) results in the formation of thiosemicarbazones. rhhz.net These derivatives can be further functionalized. scielo.br
| Isatin Derivative | Reactant | Product Type | Reference |
|---|---|---|---|
| 5-Substituted isatins | Primary amines/hydrazides | Schiff bases/Hydrazones | rhhz.net |
| N-methyl isatin | p-nitroaniline | Schiff base | biomedres.us |
| 5-Fluoroisatin | Primary amines | Schiff bases | sigmaaldrich.com |
C-5 and C-7 Functionalization Strategies in Isatin Synthesis
The aromatic ring of the isatin core can undergo electrophilic aromatic substitution, primarily at the C-5 and C-7 positions. researchgate.netresearchgate.net The nature and position of substituents on this ring can significantly influence the biological activity of the resulting compounds. nih.gov
The synthesis of isatins with specific substituents at the C-5 and C-7 positions often starts with appropriately substituted anilines. For example, the Sandmeyer methodology, a classic route to isatins, involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride, followed by acid-catalyzed cyclization. wikipedia.orgperiodicodimineralogia.it By starting with a 3-fluoro-5-methylaniline, one could, in principle, synthesize 5-fluoro-7-methylisatin. Similarly, the modified Stollé synthesis, which involves the reaction of an aniline with oxalyl chloride, also allows for the introduction of substituents on the aromatic ring by using a substituted aniline as the starting material. periodicodimineralogia.it
The introduction of electron-withdrawing groups at the C-5 position, such as a fluoro group, has been shown in some cases to enhance the biological activity of isatin derivatives. nih.gov The presence of substituents at both the C-5 and C-7 positions can be achieved through the synthesis of appropriately substituted starting materials or through direct functionalization of the isatin ring, although the latter can sometimes be challenging in terms of regioselectivity. researchgate.net
Chemical Reactivity and Mechanistic Studies of 5 Fluoro 7 Methylisatin Derivatives
Reactivity at the Indole-2,3-dione Core
The chemical reactivity of the 5-fluoro-7-methylisatin core is dominated by the two carbonyl functionalities. scielo.br While reactions can occur at the N-H group, the C2-amido carbonyl, and the C3-keto carbonyl, the C3 position is particularly reactive toward nucleophiles. thieme-connect.comthieme-connect.com The chemoselectivity of these reactions is dictated by the nature of the nucleophile, the substituents on the isatin (B1672199) ring, and the reaction conditions. scielo.br
The primary reactions involving the indole-2,3-dione core of substituted isatins like 5-fluoro-7-methylisatin include:
Nucleophilic Addition at C3: The C3-keto group readily undergoes addition reactions with a wide range of nucleophiles. This can be followed by cyclization or rearrangement. scielo.br
Condensation Reactions: The C3-carbonyl is the principal site for condensation with active methylene (B1212753) compounds, amines, and hydrazines to form derivatives such as Schiff bases and hydrazones. thieme-connect.comthieme-connect.com
Spiro-annelation at C3: The reactivity at C3 allows for the construction of complex spirocyclic systems, a common motif in natural products. scielo.br
N-Functionalization: The acidity of the N-H proton allows for reactions such as N-alkylation. The rate of these reactions is influenced by the electronic nature of the aromatic ring substituents. mdpi.com
Ring-Opening Reactions: Under specific conditions, nucleophilic attack at the C2-lactam position can lead to the cleavage of the N1-C2 bond and opening of the five-membered ring. scielo.br
| Reaction Type | Reactive Site | Typical Reagents | Product Type |
| Nucleophilic Addition | C3-ketone | Grignard reagents, organolithiums | 3-substituted-3-hydroxyoxindoles |
| Condensation | C3-ketone | Amines, hydrazines, active methylenes | Schiff bases, hydrazones, Knoevenagel products |
| N-Alkylation | N1-amide | Alkyl halides, benzyl (B1604629) bromide | N-substituted isatins |
| Spiro-annelation | C3-ketone | Dipolarophiles, dienes | Spirooxindoles |
| Ring-Opening | C2-amide | Strong bases (e.g., NaOH) | Isatic acid salts |
Mechanistic Insights into Condensation Reactions
Condensation reactions are fundamental to the chemistry of 5-fluoro-7-methylisatin, primarily occurring at the highly electrophilic C3-carbonyl group. The mechanism of these reactions often involves the activation of the carbonyl group, followed by nucleophilic attack and subsequent dehydration.
A well-studied example is the acid-catalyzed condensation of isatins with indoles to form trisindolines. nih.govrsc.org The mechanism proceeds through several key steps:
Carbonyl Activation: In the presence of an acid catalyst, the C3-carbonyl oxygen of 5-fluoro-7-methylisatin is protonated. This activation step significantly enhances the electrophilicity of the C3 carbon. rsc.org
Nucleophilic Attack: A molecule of indole (B1671886), acting as the nucleophile, attacks the activated C3 carbon. The C3 position of the indole ring is the typical site of attack. rsc.org
Intermediate Formation: This attack generates a protonated 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate. nih.govrsc.org
Dehydration and Further Reaction: The intermediate can then dehydrate to form a highly reactive α,β-unsaturated iminium ion, which is subsequently attacked by a second indole molecule to yield the final 3,3-di(3-indolyl)-2-indolone product. rsc.org
Substituents play a crucial role in this mechanism. The 5-fluoro group on the isatin ring accelerates the reaction by increasing the electrophilicity of the C3 carbon, making it a more favorable target for the indole nucleophile. nih.gov
Similar mechanistic principles apply to other condensation reactions. The formation of Schiff bases from 5-fluoroisatin (B27256) and aromatic diamines involves the nucleophilic attack of the amine on the C3-carbonyl, followed by dehydration to form the C=N double bond. biomedres.us Likewise, the synthesis of thiosemicarbazones involves the condensation of the isatin with thiosemicarbazide (B42300). researchgate.net
| Reaction Name | Reactants with 5-Fluoro-7-methylisatin | Key Mechanistic Step | Product Class |
| Pfitzinger Reaction | Active methylene compounds | Knoevenagel condensation | Quinoline-4-carboxylic acids |
| Schiff Base Formation | Primary amines, diamines | Nucleophilic addition-elimination | Imines (Schiff bases) |
| Hydrazone Formation | Hydrazine (B178648), substituted hydrazines | Condensation | Hydrazones |
| Knoevenagel Condensation | Compounds with active methylene groups | Base-catalyzed carbanion addition | 3-substituted ylidene-oxindoles |
| Indole Condensation | Indole derivatives | Acid-catalyzed electrophilic substitution | Trisindolines |
Cyclization and Rearrangement Pathways of 5-Fluoro-7-methylisatin Intermediates
The intermediates generated from the initial reactions of 5-fluoro-7-methylisatin are often poised for subsequent cyclization or rearrangement, leading to a diverse array of complex heterocyclic structures. These transformations are central to the synthetic utility of the isatin scaffold.
One prominent pathway involves the cyclization of isatin-3-thiosemicarbazones. For instance, isatin-3-thiosemicarbazones bearing a 5-fluoro substituent can be cyclized by reacting with α-halo ketones, such as 4-chlorophenacyl bromide or chloroacetone. thieme-connect.comresearchgate.net This reaction typically proceeds via an initial S-alkylation of the thiocarbonyl group, followed by an intramolecular cyclization and dehydration to afford isatin 3-hydrazonothiazoline derivatives. thieme-connect.com
Spiro-annelation represents another critical cyclization pathway. Intermediates formed during multi-component reactions or cycloadditions often collapse to form stable spirooxindoles, where the C3 carbon of the original isatin becomes the spiro-center. scielo.brresearchgate.net For example, in 1,3-dipolar cycloadditions, an azomethine ylide generated in situ from isatin and an amino acid can react with a dipolarophile, leading directly to a spiropyrrolidine-oxindole derivative. uevora.pt
Ring-expansion reactions offer a different type of rearrangement, transforming the five-membered lactam ring into larger, six-membered heterocycles like quinolines, quinazolinones, or quinazolines. thieme-connect.com These transformations exploit the cleavage of the N1–C2 or C2–C3 bonds under specific reaction conditions, followed by the insertion of atoms and subsequent recyclization. thieme-connect.com
| Initial Intermediate | Reagent/Condition | Transformation Type | Final Product |
| Isatin-3-thiosemicarbazone | α-Halo ketones (e.g., chloroacetone) | Cyclocondensation | Thiazole derivatives researchgate.net |
| Azomethine ylide (from isatin) | Alkenes, alkynes (dipolarophiles) | 1,3-Dipolar Cycloaddition | Spiropyrrolidine-oxindoles uevora.pt |
| 3-Hydroxy-3-alkynyl-oxindole | Base or metal catalyst | Intramolecular Cyclization | Fused heterocyclic systems |
| Isatin | O-Phenylenediamine | Condensation/Cyclization | Indolo[2,3-b]quinoxalines |
| Isatin | Guanidine | Rearrangement/Cyclization | 2-Amino-4-hydroxyquinazolines |
Reactivity in Multi-Component Reactions
5-Fluoro-7-methylisatin is an excellent substrate for multi-component reactions (MCRs), which allow for the construction of complex, drug-like molecules in a single, efficient step. The high reactivity of the C3-carbonyl group is the key feature exploited in these transformations. uevora.pt Isatin-based MCRs are widely used to generate libraries of spirooxindoles and other fused heterocyclic systems. biomedres.usresearchgate.net
A prominent example is the three-component 1,3-dipolar cycloaddition reaction. In this process, 5-fluoro-7-methylisatin can react with an amino acid (such as sarcosine) and an electron-deficient olefin. uevora.pt The reaction proceeds via the in-situ formation of an azomethine ylide from the condensation of isatin and the amino acid. This dipole then undergoes a [3+2] cycloaddition with the olefin to furnish highly substituted spiropyrrolidine-oxindole derivatives. uevora.pt The fluorine atom at the C5 position can enhance the reactivity of the isatin substrate in the initial condensation step.
Other important MCRs involving the isatin scaffold include:
Ugi and Passerini Reactions: These isocyanide-based MCRs can involve isatin as the carbonyl component, leading to the formation of complex acyclic or cyclic structures. thieme-connect.com
Knoevenagel/Michael/Cyclization Cascades: Isatins can react with malononitrile (B47326) and an active methylene compound in a one-pot cascade. The sequence involves an initial Knoevenagel condensation at the C3 position, followed by a Michael addition and subsequent intramolecular cyclization to yield spirooxindole pyran derivatives. researchgate.net
The efficiency, atom economy, and ability to generate molecular diversity make MCRs a powerful tool in the application of 5-fluoro-7-methylisatin for creating novel molecular architectures. uevora.pt
| MCR Type | Components | Key Intermediate | Product Scaffold |
| 1,3-Dipolar Cycloaddition | Isatin, amino acid, dipolarophile | Azomethine ylide | Spiropyrrolidine-oxindole uevora.pt |
| Knoevenagel-Michael-Cyclization | Isatin, malononitrile, active methylene compound | Knoevenagel adduct | Spirooxindole pyran researchgate.net |
| Ugi Reaction | Isatin, amine, carboxylic acid, isocyanide | α-Adduct | α-Acylamino carboxamide |
| Passerini Reaction | Isatin, carboxylic acid, isocyanide | α-Acyloxy carboxamide intermediate | α-Acyloxy carboxamides |
| Pfitzinger Reaction | Isatin, active methylene compound, base | Ring-opened intermediate | Quinoline-4-carboxylic acids |
Spectroscopic Characterization and Computational Analysis of 5 Fluoro 7 Methylisatin
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying functional groups and elucidating the molecular structure of isatin (B1672199) derivatives. The analysis relies on the characteristic vibrations of the isatin core, which are modulated by its substituents.
The vibrational spectrum of the isatin scaffold is dominated by the stretching vibrations of its functional groups. scielo.br For 5-fluoro-7-methylisatin, the key vibrational modes would include the N-H stretching, two distinct C=O stretching vibrations from the lactam and ketone carbonyls, and various vibrations from the aromatic ring.
N-H Stretching: A characteristic broad band for the N-H stretching vibration is typically observed in the region of 3100–3300 cm⁻¹. scielo.brresearchgate.net This broadening is due to intermolecular hydrogen bonding in the solid state.
C=O Stretching: The isatin molecule has two carbonyl groups, C2=O (lactam) and C3=O (ketone), which give rise to strong, distinct bands in the IR spectrum. Typically, the C3=O stretch appears at a higher wavenumber (around 1740 cm⁻¹) than the C2=O stretch. scielo.br In a study on 7-fluoroisatin (B1296980), these bands were observed in the FT-IR spectrum, confirming the influence of the substituent on the electronic environment of the carbonyls. ibu.edu.tr
Aromatic C=C and C-N Stretching: Vibrations corresponding to the C=C stretching of the benzene (B151609) ring are found in the 1400–1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations are typically found between 1200 cm⁻¹ and 1400 cm⁻¹ and are often coupled with other vibrations. researchgate.net
The presence of a fluorine atom at the C5 position and a methyl group at the C7 position would introduce specific vibrational modes and subtly shift the frequencies of the core isatin structure. The C-F stretching vibration is expected, and the methyl group would introduce C-H symmetric and asymmetric stretching and bending vibrations.
A comparative assignment of the principal vibrational modes, based on data from related isatin derivatives, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment Source/Analogy |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Isatin, 7-Fluoroisatin scielo.brresearchgate.net |
| C-H Stretch (Aromatic) | 3000 - 3100 | General Aromatic Compounds |
| C-H Stretch (Methyl) | 2900 - 3000 | 1-Methylisatin ibu.edu.tr |
| C3=O Stretch (Ketone) | ~1740 | Isatin, 7-Fluoroisatin scielo.br |
| C2=O Stretch (Lactam) | ~1720 - 1735 | 7-Fluoroisatin, 5-Fluoroisatin (B27256) |
| C=C Stretch (Aromatic) | 1400 - 1620 | Isatin, 7-Fluoroisatin scielo.brresearchgate.net |
| C-N Stretch | 1200 - 1400 | 5-Methylisatin (B515603), 5-Bromoisatin (B120047) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
For 5-fluoro-7-methylisatin, the ¹H NMR spectrum would be expected to show signals for the N-H proton, the two remaining aromatic protons (H4 and H6), and the methyl group protons.
N-H Proton: The signal for the N-H proton typically appears as a broad singlet in a downfield region (δ 10.5–11.5 ppm in DMSO-d₆), consistent with other isatin derivatives. researchgate.net
Aromatic Protons: The H4 and H6 protons would appear as doublets due to coupling with the fluorine atom at C5. The electron-withdrawing nature of the fluorine atom would influence the chemical shifts of adjacent protons.
Methyl Protons: The methyl group at C7 would give rise to a singlet at approximately δ 2.4–2.5 ppm. rsc.org
The ¹³C NMR spectrum provides information on each carbon atom in the molecule.
Carbonyl Carbons: The C2 and C3 carbonyl carbons are the most downfield, typically appearing around δ 183 ppm (C3) and δ 158 ppm (C2). rsc.org
Aromatic Carbons: The carbon atoms of the benzene ring would appear in the δ 110–150 ppm range. The C5 carbon, directly bonded to fluorine, would show a large one-bond coupling constant (¹JCF), while other nearby carbons would exhibit smaller two- and three-bond couplings (²JCF, ³JCF). rsc.org The C-F bond significantly impacts the chemical shift of C5, moving it downfield.
The following table provides predicted and comparative chemical shift values based on data from analogous substituted isatins.
| Atom | Spectroscopy | Expected Chemical Shift (δ, ppm) | Source/Analogy |
|---|---|---|---|
| N-H | ¹H NMR | 10.5 - 11.5 (in DMSO-d₆) | Isatin researchgate.net |
| Aromatic H | ¹H NMR | 7.0 - 7.8 | Substituted Isatins rsc.orgrsc.org |
| -CH₃ | ¹H NMR | ~2.4 - 2.5 | 5-Methylisatin rsc.org |
| C=O (Ketone, C3) | ¹³C NMR | ~183 | 5-Methylisatin rsc.org |
| C=O (Lactam, C2) | ¹³C NMR | ~158 | 5-Methylisatin rsc.org |
| Aromatic C | ¹³C NMR | 110 - 150 | Substituted Isatins rsc.orgrsc.org |
| -CH₃ | ¹³C NMR | ~21 | 5-Methylisatin rsc.org |
Isatin and its derivatives are known to exhibit lactam-lactim tautomerism, where a proton can move from the nitrogen atom to the C2-carbonyl oxygen, forming a hydroxyl group (the lactim form). researchgate.netnih.gov This equilibrium is highly dependent on the solvent.
¹H NMR spectroscopy is an effective method to study this phenomenon. nih.gov In a non-polar, aprotic solvent like DMSO-d₆, isatins predominantly exist in the lactam form, showing a distinct N-H proton signal. researchgate.netnih.gov However, in protic solvents like methanol-d₄ (CD₃OD), the equilibrium can shift, and the signal for the N-H proton may disappear due to exchange with the solvent or the presence of the lactim tautomer, which has an O-H group instead. researchgate.netnih.gov While not specifically documented for 5-fluoro-7-methylisatin, it is expected to display similar solvent-dependent tautomeric behavior, which could be readily investigated by comparing its ¹H NMR spectra in different deuterated solvents. researchgate.netnih.gov
Chemical Shift Analysis and Coupling Patterns
Theoretical and Quantum Chemical Computations
Theoretical calculations are essential for complementing experimental data, allowing for the prediction of molecular geometry, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT), particularly using the B3LYP functional, and the Hartree-Fock (HF) method are the most common computational approaches applied to isatin systems. scielo.org.zaresearchgate.net These methods, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to perform a variety of analyses. ibu.edu.truokerbala.edu.iq
Geometry Optimization: Calculations can determine the most stable three-dimensional structure of the molecule, providing bond lengths and angles that can be compared with X-ray crystallography data if available.
Vibrational Frequency Calculation: Theoretical vibrational frequencies are calculated to support the experimental assignments from FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for systematic overestimation.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule and predict its chemical reactivity. ibu.edu.truokerbala.edu.iq The HOMO-LUMO energy gap is an indicator of molecular stability. uokerbala.edu.iq
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT or HF, allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental values to confirm structural assignments. scielo.org.za
Comprehensive computational studies on 7-fluoroisatin and 5-fluoroisatin have successfully employed DFT (B3LYP/6-311++G(d,p)) to analyze their structure, vibrational spectra, and electronic properties. ibu.edu.truokerbala.edu.iquokerbala.edu.iq A similar theoretical investigation of 5-fluoro-7-methylisatin would be necessary to fully elucidate its geometric parameters, predict its vibrational spectra with high accuracy, and understand its electronic behavior.
Molecular Orbital Analysis
Molecular orbital analysis is fundamental to understanding the chemical reactivity and kinetic stability of a compound. The key parameters in this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE).
HOMO-LUMO Energy Gaps
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between them is a critical parameter for determining molecular stability; a large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uokerbala.edu.iq Conversely, a small gap suggests the molecule is more reactive.
Computational studies on related isatin derivatives, performed using the B3LYP/6-311++G(2d,2p) basis set, show how substituents on the isatin ring influence the HOMO-LUMO gap. uokerbala.edu.iq For instance, the introduction of substituent groups at the 5-position generally leads to a decrease in the energy gap compared to the parent isatin molecule, suggesting an increase in reactivity. uokerbala.edu.iquokerbala.edu.iq
Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Related Isatin Derivatives (Neutral Form) Note: The following data is for related compounds and serves to illustrate the expected trends for 5-Fluoro-7-methylisatin.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Isatin | -6.58 | -2.66 | 3.92 |
| 5-Fluoroisatin | -6.74 | -2.83 | 3.91 |
| 5-Methylisatin | -6.34 | -2.57 | 3.77 |
Data sourced from a computational study on isatin derivatives. uokerbala.edu.iquokerbala.edu.iq
Based on these trends, 5-Fluoro-7-methylisatin would be expected to have a HOMO-LUMO energy gap slightly lower than that of 5-Fluoroisatin, indicating a potentially higher reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into the intramolecular charge transfer (ICT) interactions, electron delocalization, and hyperconjugative interactions within a molecule. uokerbala.edu.iq This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. uokerbala.edu.iquokerbala.edu.iq
For isatin derivatives, significant stabilization energies arise from the delocalization of lone pair electrons from oxygen and nitrogen atoms to adjacent anti-bonding orbitals. The key interactions typically involve:
Lone pair (LP) of the oxygen atom donating to the π* anti-bonding orbitals of the C=C and C=O bonds.
Lone pair (LP) of the nitrogen atom donating to the π* anti-bonding orbitals of the C=O bonds.
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.
Green Regions: Represent neutral or zero potential.
For 5-Fluoro-7-methylisatin, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the two carbonyl oxygen atoms (C2=O and C3=O) and the fluorine atom at the 5-position, making these the primary sites for electrophilic interaction. kastamonu.edu.trresearchgate.net A region of high positive potential (blue) would likely be found around the N-H proton, identifying it as the primary site for nucleophilic attack and hydrogen bond donation. kastamonu.edu.tr
Conformational Analysis and Stability Studies
Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule by exploring its potential energy surface. For relatively rigid molecules like isatin derivatives, the analysis focuses on the rotation around single bonds and the potential for different tautomeric forms. kastamonu.edu.tr
In the case of 5-Fluoro-7-methylisatin, the core indole (B1671886) ring structure is planar and rigid. Conformational flexibility would be limited to the rotation of the methyl group at the 7-position. Computational studies on related isatins often involve calculating the energies of different possible conformers and their relative abundances according to the Boltzmann distribution to ensure that the most stable (lowest energy) conformation is used for subsequent analyses like molecular docking and dynamics. kastamonu.edu.tr Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule under physiological conditions.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are employed to investigate the stability of a ligand-protein complex and to characterize the detailed interactions between a ligand and its biological target. nih.gov
Studies on closely related 5-methylisatin derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) provide a clear example of this application. nih.govmdpi.com In such a study, the isatin derivative is docked into the active site of the target protein, and then an MD simulation (e.g., for 100 nanoseconds) is run to observe the behavior of the complex in a simulated physiological environment. kent.ac.uk
Key analyses from the MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time. A stable, low-fluctuation RMSD value for the ligand indicates that it remains firmly bound in the active site. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein interact most significantly with the ligand.
Interaction Analysis: The simulation allows for a detailed examination of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, and how they persist over time. nih.gov
For 5-Fluoro-7-methylisatin, MD simulations could be used to predict its binding stability and interaction profile with a specific protein target, providing critical insights for its potential development as a therapeutic agent.
Biological Activities and Structure Activity Relationship Sar of 5 Fluoro 7 Methylisatin Derivatives
Antimicrobial Activities
Derivatives of 5-Fluoro-7-methylisatin have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. These properties are often attributed to the unique electronic and steric characteristics imparted by the fluoro and methyl substituents on the isatin (B1672199) ring.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
A variety of Schiff base derivatives of 5-substituted isatins have been synthesized and evaluated for their antibacterial potential against a panel of clinically significant Gram-positive and Gram-negative bacteria. rhhz.netresearchgate.net Studies have shown that modifications at the C3 position of the isatin nucleus, often through the formation of Schiff bases with different amines and hydrazides, significantly influence the antibacterial spectrum and potency. rhhz.netresearchgate.net For instance, certain derivatives have exhibited notable activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. rhhz.netresearchgate.net
Research on gatifloxacin-1,2,3-triazole-isatin hybrids has indicated that these compounds possess promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from ≤0.03 to 64 µg/mL. lew.ro Specifically, hybrids incorporating a 5-fluoro-isatin moiety showed potent activity, suggesting the fluoro group contributes favorably to the antibacterial action. lew.ro
Furthermore, studies on 5-Fluoro-isatin thiosemicarbazone derivatives have highlighted their effectiveness against a wide range of bacteria. kashanu.ac.ir One particular derivative demonstrated superior activity against Gram-negative bacteria compared to other tested compounds and even positive control antibiotics. kashanu.ac.ir Another derivative was uniquely effective against Salmonella species. kashanu.ac.ir The substitution pattern on the isatin ring, including the presence of a fluorine atom at the 5th position, has been reported to enhance the antimicrobial activity of the resulting compounds. kashanu.ac.ir
| Compound Type | Bacterial Strains | Activity | Reference |
| Schiff bases of 5-substituted isatins | Pseudomonas aeruginosa | Potent (MIC = 6.25 μg/mL for some derivatives) | rhhz.netresearchgate.net |
| Gatifloxacin-1,2,3-triazole-isatin hybrids | Gram-positive and Gram-negative bacteria | Promising (MICs ≤0.03 to 64 µg/mL) | lew.ro |
| 5-Fluoro-isatin thiosemicarbazone derivatives | Gram-positive and Gram-negative bacteria, including Salmonella spp. | Good to excellent | kashanu.ac.ir |
Antifungal Potential
The antifungal properties of isatin derivatives have also been an area of active investigation. A series of fluorine-containing pyridinium (B92312) isatin hydrazones were synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi. mdpi.comnih.gov These studies have shown that specific substitutions on the isatin core and the attached side chains can lead to significant antifungal effects. mdpi.comnih.gov For example, a derivative with a methyl group at the C5 position of the oxindole (B195798) moiety combined with a trifluoromethyl group on the benzyl (B1604629) ring demonstrated significant antifungal activity against F. oxysporum. mdpi.com
While some studies on N-benzylisatin Schiff bases showed no antifungal activity against Candida albicans at the tested concentrations, other research has highlighted the potential of isatin derivatives as antifungal agents. sysrevpharm.org The structural diversity of isatin derivatives allows for the fine-tuning of their biological activities, and further exploration in this area is warranted. mdpi.comnih.govperiodicodimineralogia.it
| Compound Type | Fungal Strains | Activity | Reference |
| Fluorine-containing pyridinium isatin hydrazones | F. oxysporum | Significant | mdpi.com |
| N-benzylisatin Schiff bases | Candida albicans | No activity at tested concentrations | sysrevpharm.org |
Antitubercular Activity
Isatin derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govmdpi.com The presence of a halogen, such as fluorine, at the 5-position of the isatin ring has been shown to be beneficial for antitubercular activity. nih.gov
In a study of novel isatin-tethered quinolines, a derivative with a 5-fluoro substituent (Q6b) exhibited an improved antitubercular effect against Mycobacterium tuberculosis compared to its unsubstituted counterpart, with a MIC value of 0.24 µg/mL. mdpi.com These compounds were also effective against multi- and extensively drug-resistant strains of M. tuberculosis. mdpi.com Another study on N-cinnamyl-substituted isatin derivatives also reported moderate to good in vitro activity against M. tuberculosis, with MIC values ranging from 1.56 to 25 µg/mL. nih.gov
| Compound Type | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |
| N-cinnamyl-substituted isatin derivatives | H37Rv | 1.56–25 µg/mL | nih.gov |
| Isatin-tethered quinolines (e.g., Q6b) | Drug-susceptible, MDR, and XDR strains | 0.24 µg/mL (for Q6b against susceptible strain) | mdpi.com |
Mechanisms of Antimicrobial Action
The antimicrobial effects of isatin derivatives are believed to be mediated through various mechanisms, including DNA binding and enzyme inhibition. kashanu.ac.ir 5-Fluoro-Isatin thiosemicarbazone and its derivatives have been shown to possess DNA protection properties, with some compounds exhibiting high DNA binding affinity. kashanu.ac.ir This interaction with DNA can interfere with essential cellular processes like replication and transcription, ultimately leading to microbial cell death.
Enzyme inhibition is another key mechanism. For instance, gatifloxacin-isatin hybrids are designed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. lew.ro The isatin scaffold itself can be modified to target various microbial enzymes, and the presence of substituents like the 5-fluoro group can enhance the binding affinity and inhibitory potential of these derivatives. periodicodimineralogia.it
Anticancer and Antitumor Properties
The anticancer potential of isatin derivatives has been extensively studied, with several compounds demonstrating significant cytotoxic effects against a range of cancer cell lines. The 5-fluoro substitution is a key feature in some clinically approved isatin-based anticancer drugs, such as Sunitinib (B231). rsc.orgmdpi.com
Cytotoxic Effects on Various Cancer Cell Lines
A study on multi-substituted isatin derivatives revealed that the addition of a fluorine atom at the 6-position of 5-bromoisatin (B120047) increased its inhibitory activity against leukemia cells (K562). semanticscholar.orgmdpi.com Furthermore, a tri-substituted derivative with halogens at the 5-, 6-, and 7-positions exhibited the highest inhibitory activity against K562, human hepatoma (HepG2), and human colon cancer (HT-29) cells, with IC50 values of 1.75, 3.20, and 4.17 µM, respectively. semanticscholar.orgmdpi.com This suggests that the strategic placement of halogen atoms on the isatin ring can significantly enhance cytotoxic potency.
In another study, new fluorinated 1-benzylisatins and their water-soluble hydrazone derivatives were synthesized and evaluated for their anticancer activity. mdpi.comnih.gov Derivatives containing an ortho-substituted benzyl fragment with fluorine or chlorine atoms showed the highest activity against all tested tumor cell lines. mdpi.com The cytotoxic action of these substances was linked to the induction of apoptosis through mitochondrial membrane dissipation and the production of reactive oxygen species in tumor cells. mdpi.comnih.gov
Imidazolidine and thiazolidine-based isatin derivatives have also been investigated for their anticancer potential. mdpi.com Two such derivatives were found to be cytotoxic against HuH-7 (liver carcinoma) cell lines, with a higher selectivity towards cancer cells compared to normal human embryonic kidney (HEK-293) cells. mdpi.com
| Compound Type | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Multi-substituted isatin derivatives | K562, HepG2, HT-29 | 1.75 µM (K562), 3.20 µM (HepG2), 4.17 µM (HT-29) for the most active compound | semanticscholar.orgmdpi.com |
| Fluorinated 1-benzylisatins and hydrazone derivatives | Various tumor cell lines | High activity | mdpi.comnih.gov |
| Imidazolidine and thiazolidine-based isatin derivatives | HuH-7 | Cytotoxic | mdpi.com |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Kinase Inhibition)
Derivatives of 5-fluoro-7-methylisatin have been the subject of research to understand their potential as antiproliferative agents. The mechanisms through which these compounds exert their effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of various kinases crucial for cancer cell proliferation.
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Studies on related isatin derivatives have shown that they can trigger apoptosis through various cellular pathways. For instance, certain N-alkyl-substituted isatins have been found to activate effector caspases-3 and -7, which are critical executioners of apoptosis. researchgate.net The introduction of specific substituents on the isatin core can significantly influence this activity. While direct studies on 5-fluoro-7-methylisatin are limited in this specific context, the broader class of isatins demonstrates a clear pro-apoptotic potential. For example, isatin itself can induce DNA fragmentation and chromatin condensation, hallmarks of apoptosis, in various cell lines. nih.gov
Cell Cycle Arrest: The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Isatin derivatives have been shown to interfere with this process, causing cell cycle arrest at different phases. Some N-alkylisatins induce G2/M cell cycle arrest. researchgate.net This arrest prevents cells from entering mitosis, thereby halting their proliferation. The activity of cyclin-dependent kinases (CDKs), which are pivotal for cell cycle progression, is a common target. For example, some isatin analogs have been shown to cause a transient accumulation of cells in the M phase, which is associated with a temporary increase in cyclin B1 levels and Cdc2 kinase activity. nih.gov However, prolonged exposure can lead to G2 arrest, accompanied by a decrease in these proteins. nih.gov The induction of Cdk-inhibitor p21CIP1/WAF1 is another mechanism by which isatin derivatives can mediate cell cycle arrest. nih.gov
Kinase Inhibition: Many isatin derivatives function as kinase inhibitors, a well-established strategy in cancer therapy. The isatin scaffold is a core component of several approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases. nih.gov The fluorine atom at the C-5 position of isatin derivatives, as seen in Sunitinib, is often considered crucial for their activity. scielo.br Research has shown that substitutions at the C-5 position are generally favored over other positions for greater anti-oncogenic activity. scielo.br Isatin derivatives have been shown to inhibit a range of kinases including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and others. nih.govresearchgate.net
Target Identification and Validation (e.g., Caspases, CDK2, Topoisomerase II, EGFR, HDAC)
The identification and validation of specific molecular targets are crucial for understanding the mechanism of action of 5-fluoro-7-methylisatin derivatives and for the development of targeted therapies.
Caspases: As mentioned, the activation of caspases, particularly caspase-3 and -7, is a key event in the apoptotic pathway induced by some isatin derivatives. researchgate.net This makes caspases a validated target for this class of compounds.
CDK2: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. The isatin scaffold is known to interact with the active site of CDK2, preventing the enzyme from facilitating cell cycle progression. nih.gov SU9516, an isatin derivative, is a selective inhibitor of CDK2. nih.gov Molecular docking and dynamic simulations have been used to design 5-methylisatin (B515603) derivatives with strong binding potential to CDK2. nih.gov These studies suggest that substitutions at various positions can improve binding affinity, with hydrogen bonds and hydrophobic interactions playing a key role in stabilizing the complex. nih.gov
Topoisomerase II: While not as extensively studied for 5-fluoro-7-methylisatin specifically, other isatin derivatives have shown inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and repair. researchgate.net
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. Certain isatin derivatives have been identified as inhibitors of EGFR. For example, compound 13c, a derivative of isatin, has shown potential against EGFR with an IC50 value of 0.37 mM. nih.gov
HDAC: Histone deacetylases (HDACs) are another class of enzymes involved in gene expression and are a target for cancer therapy. Isatin derivatives have also been explored as HDAC inhibitors. researchgate.net
Antiviral Activity
Isatin derivatives have a long history of investigation for their antiviral properties, with Methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically. nih.gov Research has extended to various isatin derivatives, including those with fluorine substitutions, against a range of viruses.
A study on novel isatin derivatives evaluated their antiviral activity against Hepatitis C Virus (HCV) and SARS-CoV. nih.govscispace.com A 5-fluoro derivative, SPIII-5F, was found to inhibit HCV RNA synthesis at a concentration of 6 µg/ml without showing toxicity up to 42 µg/ml. nih.govscispace.com This same compound, SPIII-5F, also exhibited a 45% maximum protection against the replication of SARS-CoV in Vero cells. nih.govscispace.com The presence of a sulphonamide side chain at the 3rd position of the isatin core was deemed essential for this antiviral activity. nih.govscispace.com
Furthermore, new series of Schiff's bases, hydrazones, thiosemicarbazones, thiazoles, and thiocarbohydrazones of 5-fluoroisatin (B27256) have been synthesized and evaluated for their antiviral activity. researchgate.net Some of these compounds showed good inhibitory activities, with 5-fluorinated isatin thiocarbohydrazone and 5-fluorinated isatin hydrazine (B178648) carbothioamide derivatives being among the most active. researchgate.net Other 5-fluoroisatin derivatives have demonstrated inhibitory activity against the vesicular stomatitis virus (VSV). researchgate.net
Other Pharmacological Activities
Beyond their antiproliferative and antiviral effects, derivatives of 5-fluoro-7-methylisatin and related compounds have been explored for a range of other pharmacological activities.
Anticonvulsant Properties
Isatin and its derivatives have been shown to possess anticonvulsant activity. kashanu.ac.irresearchgate.net While isatin itself can have a dual effect, being anxiogenic at low doses and anticonvulsant at higher doses, its derivatives have been synthesized to enhance the anticonvulsant properties. srce.hr Structure-activity relationship studies have revealed that the incorporation of a fluoro group at the C-7 position or a chloro group at the C-5 position of the isatin ring can enhance the anticonvulsant potential. nih.gov Schiff bases of isatin are often found to be potent anticonvulsant agents. researchgate.net
Anti-inflammatory and Antioxidant Effects
Isatin derivatives have demonstrated potential as anti-inflammatory and antioxidant agents. nih.govkashanu.ac.ir Some isatin-containing heterocycles possess favorable anti-inflammatory properties. researchgate.net The hydrazide moiety in some derivatives is thought to provide a hydrogen bonding domain essential for interaction with amino acid residues, contributing to their anti-inflammatory potential. researchgate.net In terms of antioxidant activity, the substitution pattern on the isatin ring is crucial. Electron-withdrawing groups such as halogens at the C-5 position can significantly enhance this activity. nih.gov
Monoamine Oxidase (MAO) Inhibition
Isatin is an endogenous inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. acs.orggoogle.com This has led to the investigation of isatin derivatives as potential treatments for neurological disorders. Studies on C5- and C6-substituted isatin analogues have shown that they can be selective inhibitors of MAO-B. nih.gov Substitution at the C5 position with various groups is a general strategy for enhancing the MAO-B inhibition potency of isatin. nih.gov For instance, a 5-chlorosubstituted derivative of isatin was found to be more effective against MAO-B. semanticscholar.org
Anti-platelet and Anticoagulant Activities
Further studies on spirooxindole derivatives of isatins have corroborated these findings. Certain 5-chloro-N-unsubstituted spirooxindoles demonstrated anti-aggregational activity that exceeded the values recorded for acetylsalicylic acid. researchgate.netmdpi.com In addition to their anti-platelet effects, these compounds were found to influence the coagulation cascade. Specifically, they showed an effect on the Activated Partial Thromboplastin Time (APTT), which is a measure of the intrinsic and common coagulation pathways. mdpi.com This suggests that these derivatives may act as effective anticoagulants. mdpi.com Moreover, many of the tested spirooxindole compounds were observed to lengthen the lag period in platelet aggregation, a characteristic that points towards a broad antithrombotic potential not seen with acetylsalicylic acid. mdpi.com Other research has also pointed to the fibrinolytic and antithrombotic activities of isatin derivatives, such as N-Mannich bases. researchgate.netsrce.hrresearchgate.net
The mechanism of action for established anti-platelet agents varies. Aspirin, for example, works by irreversibly inhibiting the cyclooxygenase (COX-1) enzyme, which in turn blocks the production of thromboxane (B8750289) A2, a molecule that promotes platelet aggregation. nih.gov Other agents, like thienopyridines, inhibit the P2Y12 receptor to block ADP-induced aggregation, while glycoprotein (B1211001) IIb/IIIa inhibitors directly prevent platelet cross-linking. nih.gov The precise mechanisms for isatin derivatives are still under investigation, but their demonstrated effects on platelet aggregation and coagulation pathways highlight them as a promising scaffold for the development of novel antithrombotic agents. mdpi.com
Table 1: Anti-platelet and Anticoagulant Activities of Selected Isatin Derivatives
| Derivative Class | Specific Compound/Substitution | Observed Activity | Reference |
|---|---|---|---|
| Fluorinated 1-benzylisatins | N-1-(ortho-fluorobenzyl) isatin | Platelet anti-aggregation activity comparable to acetylsalicylic acid. | mdpi.com, nih.gov |
| Spirooxindoles | 5-Chloro-N-unsubstituted spirooxindole | Anti-aggregational activity exceeding acetylsalicylic acid. | researchgate.net, mdpi.com |
| Spirooxindoles | General series | Lengthened lag period of aggregation; Effect on APTT index. | mdpi.com |
| N-Mannich bases | General series | Fibrinolytic and antithrombotic activity. | researchgate.net, researchgate.net |
Structure-Activity Relationship (SAR) Investigations
The pharmacological profile of isatin derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic structure. periodicodimineralogia.it Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications at the C-5, C-7, N-1, and C-3 positions alter the biological efficacy of these compounds, providing a roadmap for the design of more potent and selective therapeutic agents. periodicodimineralogia.itnih.govbenthamdirect.com
The substitution of a fluorine atom at the C-5 position of the isatin ring has a significant and varied impact on the molecule's biological activity. The electron-withdrawing nature of fluorine can alter the electronic properties, stability, and binding interactions of the entire molecule. nih.govuokerbala.edu.iq
In some contexts, such as antiproliferative activity, the 5-fluoro substitution has been found to be unfavorable compared to electron-donating groups like methyl. nih.gov However, in other areas, it is a key feature. For example, 5-fluoro-isatin thiosemicarbazone derivatives have demonstrated notable antimicrobial and DNA-protective properties. kashanu.ac.irkashanu.ac.irresearchgate.net The anticancer drug Sunitinib (SU11248), a 5-fluoro-3-substituted-2-oxoindole derivative, has received FDA approval, underscoring the therapeutic importance of this substitution. researchgate.net
SAR studies on monoamine oxidase (MAO) inhibitors revealed specific effects of C-5 substitution. While hydroxylation at the C-5 position can increase selectivity for MAO-A, halogen substitutions on a benzyloxy group at this position tend to increase the molecule's affinity for MAO-B. acs.org Computational studies using density functional theory (DFT) on 5-fluoroisatin have shown that the substitution decreases the HOMO-LUMO energy gap, which can lead to a less stable, and therefore potentially more reactive, molecule compared to the unsubstituted isatin. uokerbala.edu.iq In the development of anti-HIV agents, a fluoro group at the para position of a phenyl ring attached to the isatin core was also shown to be a relevant modification. nih.gov
Substitution at the C-7 position also plays a critical role in defining the pharmacological activity of isatin derivatives. The presence of a methyl group at this position, as seen in 7-methylisatin, has been associated with both anticancer and antimicrobial activities. The strategic placement of substituents at the C-7 position can influence how the molecule interacts with biological targets. acs.org
In studies of MAO inhibition, it was observed that substitutions at the C-7 position of the isatin aromatic ring generally increased inhibitory activity. acs.org However, a direct comparison showed that a hydroxyl group at this position conferred greater activity than a methyl group, indicating that the specific nature of the substituent is key. acs.org In the context of anti-HIV activity, the introduction of a fluoro group at the C-7 position was found to enhance the inhibitory potential of the compounds, further highlighting the importance of this position for molecular design. mdpi.com
The N-1 and C-3 positions of the isatin scaffold are hotspots for chemical modification, offering a versatile platform for synthesizing derivatives with a wide array of biological activities. periodicodimineralogia.itresearchgate.netthieme-connect.com The reactivity of the C-3 carbonyl group and the nucleophilicity of the N-1 amide group are frequently exploited to introduce diverse functional groups. thieme-connect.comresearchgate.net
Modifications at the C-3 position are particularly common. The creation of Schiff bases and thiosemicarbazones at C-3 has been shown to enhance antimicrobial activity, including efficacy against Mycobacterium tuberculosis. periodicodimineralogia.itbioline.org.br The conversion of the C-3 carbonyl to a hydrazone has yielded compounds with significant antiphytopathogenic activity. mdpi.comnih.gov In one remarkable instance, modifications at the C-3 carbonyl group led to a 300-fold increase in potency against Jurkat T lymphocytes. benthamdirect.comresearchgate.net However, for certain cytotoxic activities, an intact C-3 carbonyl group is essential for potency. bioline.org.br
The N-1 position is also a key site for functionalization. N-alkylation, such as the addition of a benzyl group, can greatly enhance the cytotoxic potential of isatin derivatives. bioline.org.br The combination of substitutions at both the N-1 and C-5 positions has been shown to be a powerful strategy for increasing cytotoxicity. bioline.org.br N-acetyl derivatives have also been explored for their biological effects. researchgate.net The interplay between substitutions at N-1 and other positions, like C-3, is crucial; for example, N-methyl substitution on oxindole has been shown to increase its affinity for MAO-B. nih.gov
Table 2: Influence of N-1 and C-3 Modifications on Isatin's Pharmacological Profile
| Position | Modification Type | Resulting Biological Activity | Reference |
|---|---|---|---|
| C-3 | Thiosemicarbazones / Schiff Bases | Enhanced antimicrobial, antitubercular activity. | periodicodimineralogia.it, bioline.org.br |
| C-3 | Hydrazones | Antiphytopathogenic activity. | mdpi.com, nih.gov |
| C-3 | Methoxyimino substitution | Potential for improved anticancer activity. | nih.gov |
| C-3 | Intact Carbonyl | Required for cytotoxicity in some series. | bioline.org.br |
| N-1 | Benzylation | Enhanced cytotoxic potential. | bioline.org.br |
| N-1 | Methylation (on oxindole) | Increased affinity for MAO-B. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For isatin derivatives, QSAR studies have been instrumental in predicting the pharmacological potential of novel molecules and in providing insights into the structural features essential for activity. researchgate.netlongdom.org
Various statistical methods are employed in QSAR modeling of isatins, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.net These models are built using calculated molecular descriptors—such as thermodynamic, electronic, steric, and topological properties—and correlating them with experimentally determined biological activities, like the half-maximal inhibitory concentration (IC₅₀). researchgate.netjocpr.com
For example, 3D-QSAR studies like CoMFA and CoMSIA have been used to create models for isatin-based oxadiazole derivatives as thymidine (B127349) phosphorylase inhibitors. researchgate.net These models provide 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic fields positively or negatively influence biological activity, thereby guiding the design of more potent inhibitors. longdom.orgresearchgate.net Another study on carboxylesterase inhibitors using k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) identified that hydrophobic and steric interactions were dominant in determining inhibitory activity. longdom.org The resulting models showed high predictive power, indicating that positive hydrophobic potential and negative steric potential (i.e., less bulky groups) in specific regions were favorable for increased activity. longdom.org
QSAR models have been successfully developed for a range of activities, including anticancer, anti-HIV, and antiamyloidogenic effects. researchgate.netresearchgate.netnih.gov Rigorous internal and external validation tests are performed on these models to ensure their statistical quality and predictive potential. researchgate.netjocpr.com By identifying key descriptors, such as the count of specific atoms or the hydrophilic surface area, QSAR provides crucial structural insights that aid in the rational design of new, more effective isatin-based therapeutic agents. jocpr.com
Medicinal Chemistry and Drug Discovery Prospects of 5 Fluoro 7 Methylisatin Derivatives
5-Fluoro-7-methylisatin as a Lead Compound for Therapeutic Development
5-Fluoro-7-methylisatin (C₉H₆FNO₂) is a derivative of isatin (B1672199) that serves as a valuable lead compound in the discovery of novel therapeutic agents. lookchem.com Its unique chemical architecture and inherent biological activities provide a solid foundation for the design and optimization of new drugs with potentially improved pharmacological profiles. lookchem.com The presence of both a fluorine atom at the C-5 position and a methyl group at the C-7 position on the isatin core can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical factors in drug development.
The isatin scaffold itself is known to be a precursor for drugs with anti-tumor and anti-inflammatory properties, and 5-Fluoro-7-methylisatin is explored for these applications. lookchem.com The strategic placement of substituents is crucial; for instance, studies on various isatin derivatives have shown that halogenation can significantly impact biological activity. thieme-connect.com While some research indicates that an electron-withdrawing fluoro group at the C-5 position can be unfavorable for certain antiproliferative activities, it may enhance potency for other targets, such as anti-HIV activity. nih.gov The combination of this fluoro group with a C-7 methyl group offers a unique substitution pattern for chemists to explore in the development of targeted therapies. lookchem.com
Table 1: Profile of 5-Fluoro-7-methylisatin as a Lead Compound
| Feature | Description | Source(s) |
|---|---|---|
| Chemical Formula | C₉H₆FNO₂ | lookchem.com |
| Core Structure | Isatin (1H-indole-2,3-dione) | nih.gov |
| Key Substituents | 5-Fluoro, 7-Methyl | lookchem.com |
| Primary Role | Lead compound for drug discovery | lookchem.com |
| Therapeutic Areas | Oncology (anti-tumor), Inflammation (anti-inflammatory) | lookchem.com |
| Significance | Unique substitution pattern provides a basis for designing new drugs with improved efficacy and safety profiles. | lookchem.com |
Design and Synthesis of Novel Isatin-Hybrid Molecules
The versatility of the isatin scaffold is largely due to the reactivity of its C3-carbonyl group and the nucleophilicity of the N1-amine, making it an ideal platform for creating hybrid molecules. thieme-connect.com This strategy involves chemically linking the isatin core to other pharmacologically active moieties to create a single molecule with potentially synergistic or additive effects, or an improved therapeutic profile. For 5-Fluoro-7-methylisatin, these modifications offer a pathway to new chemical entities with enhanced potency and selectivity.
Common synthetic strategies for creating isatin hybrids include:
Schiff Bases and Hydrazones: The C3-carbonyl group of isatin readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. researchgate.net These reactions are fundamental in creating a diverse library of derivatives. For example, novel 5-fluoroisatin (B27256) derivatives of Schiff bases have been synthesized and shown to possess antiviral properties. nih.govresearchgate.net
Thiosemicarbazones: Reacting isatin derivatives with thiosemicarbazides yields thiosemicarbazones, a class of compounds extensively studied for their wide-ranging biological activities, including antiviral and anticancer effects. researchgate.netresearchgate.net Methisazone, a 1-methylisatin 3-thiosemicarbazone, was a notable early antiviral agent. researchgate.net Novel 5-fluoroisatin thiosemicarbazones have been synthesized and evaluated for activity against various viruses, including Herpes Simplex Virus (HSV). researchgate.net
Triazole Hybrids: The isatin nucleus can be linked to a 1,2,3-triazole ring, often synthesized via "click chemistry." nih.gov This approach has been used to create isatin-triazole hybrids that are evaluated for anticancer activity, with some compounds showing potential as inhibitors of signaling pathways like PI3K. nih.gov
Sulfonamide Conjugates: Isatin-sulfonamide hybrids have been designed and synthesized as potential anticancer agents. d-nb.info Some of these hybrids have shown potent activity against cancer cell lines, such as colorectal (HCT-116) and breast (MCF-7) cancers. d-nb.info
Table 2: Examples of Isatin-Hybrid Strategies
| Hybrid Type | Synthetic Precursors | Potential Therapeutic Target | Source(s) |
|---|---|---|---|
| Schiff Bases | Isatin + Primary Amines | Antiviral, Anticancer | nih.govresearchgate.net |
| Hydrazones | Isatin + Hydrazines/Hydrazides | EGFR Inhibitors, Antimicrobial | researchgate.net |
| Thiosemicarbazones | Isatin + Thiosemicarbazides | Antiviral (HSV, Vaccinia), Anticancer | researchgate.netresearchgate.net |
| Triazole Hybrids | N-propargyl Isatin + Azides | Anticancer (PI3K inhibition) | nih.gov |
| Sulfonamide Hybrids | Isatin + Sulfonamides | Anticancer (Carbonic Anhydrase XII) | d-nb.infoijhmr.com |
Prodrug Strategies for Improved Pharmacological Profiles
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This strategy is employed to overcome undesirable physicochemical properties of a drug, such as poor solubility, instability, or to mitigate side effects and improve targeted delivery. nih.govgoogle.com For a potent molecule like a 5-Fluoro-7-methylisatin derivative, a prodrug approach could be instrumental in enhancing its therapeutic potential.
Prodrugs can be broadly classified based on their site of activation:
Type I Prodrugs: Activated intracellularly, either at the site of therapeutic action (Type IA) or in metabolic tissues like the liver (Type IB). google.com Many chemotherapy agents, such as 5-fluorouracil, fall into this category. google.com
Type II Prodrugs: Activated extracellularly, such as in the gastrointestinal fluids or systemic circulation. google.com
A key strategy is the development of "mutual prodrugs," where the lead compound is linked to another active molecule via a cleavable linker. nih.gov This can lead to a synergistic effect and an improved pharmacological profile. For a 5-Fluoro-7-methylisatin derivative, one could envision conjugation with other anticancer agents or molecules that target specific cellular machinery. nih.govnih.gov The linker (e.g., carbamate, ester) is designed to be cleaved in vivo, releasing both active moieties. nih.gov Such strategies aim to increase cytotoxicity towards malignant cells while reducing systemic side effects. nih.gov
Table 3: Potential Prodrug Strategies for Isatin Derivatives
| Strategy | Goal | Mechanism of Action | Source(s) |
|---|---|---|---|
| Improve Solubility | Enhance bioavailability | A hydrophilic moiety (e.g., phosphate, amino acid) is attached, which is cleaved by enzymes like phosphatases or esterases. | google.com |
| Targeted Delivery | Concentrate drug at the tumor site | Conjugation to a molecule that binds to receptors overexpressed on cancer cells (e.g., Antibody-Drug Conjugate approach). | google.com |
| Mutual Prodrug | Achieve synergistic effects and reduce resistance | Covalent linkage to another therapeutic agent (e.g., an HDAC inhibitor or another cytotoxic drug) via a biodegradable linker. | nih.gov |
| Redox Activation | Activate drug in hypoxic tumor environments | A redox-sensitive group is attached, which is cleaved by reductase enzymes prevalent in hypoxic cells, releasing the active drug. | google.com |
Emerging Applications in Molecular Imaging
Beyond therapeutics, isatin derivatives are being explored for applications in molecular imaging, particularly as radiotracers for Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This requires a biologically active molecule to be labeled with a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).
Isatin sulfonamides have been identified as potential inhibitors of caspase-3, a key enzyme involved in apoptosis (programmed cell death). nih.gov Developing a radiolabeled version of such an inhibitor could provide a powerful tool for imaging apoptosis in various diseases, including cancer and neurological disorders. The ability to visualize apoptosis could help in monitoring disease progression and response to therapy.
The synthesis of ¹⁸F-labeled isatin derivatives, however, presents a significant chemical challenge. The typical method for ¹⁸F-labeling involves nucleophilic substitution, but researchers found that the C3-carbonyl group of the isatin ring is highly electrophilic and can act as a "trap" for the [¹⁸F]fluoride ion, preventing the desired reaction from occurring. nih.gov To overcome this, a strategy involving the protection of the C3-carbonyl group was developed. The carbonyl is temporarily converted into a less reactive form (e.g., a ketal), allowing the ¹⁸F to be incorporated elsewhere on the molecule. The protecting group is then removed to yield the final radiolabeled isatin tracer. nih.gov This work highlights a pathway for developing 5-Fluoro-7-methylisatin-based structures into PET tracers for imaging critical biological processes like apoptosis. nih.gov
Table 4: 5-Fluoro-7-methylisatin Derivatives in Molecular Imaging
| Application | Technology | Target | Key Challenge | Proposed Solution | Source(s) |
|---|---|---|---|---|---|
| Imaging Apoptosis | PET (Positron Emission Tomography) | Caspase-3/7 enzymes | [¹⁸F]Fluoride trapping by the C3-carbonyl group of the isatin ring during radiosynthesis. | Protection of the C3-carbonyl group (e.g., as a ketal) prior to ¹⁸F-labeling, followed by deprotection. | nih.gov |
| Potential Radiotracer | [¹⁸F]WC-II-89 (an isatin sulfonamide analog) | Apoptosis | Failure of direct nucleophilic substitution. | Successful labeling achieved via the protection/deprotection strategy. | nih.gov |
Future Perspectives and Research Directions
Development of More Selective and Potent 5-Fluoro-7-methylisatin Analogs
The core structure of 5-Fluoro-7-methylisatin offers numerous positions for chemical modification, providing a strategic advantage for creating a diverse library of new drug candidates. pnrjournal.com Researchers are actively exploring substitutions at various points on the isatin (B1672199) ring to synthesize analogs with improved potency and selectivity. pnrjournal.comthieme-connect.com
One promising avenue of research involves the synthesis of isatin-β-thiosemicarbazones. For example, the 5-fluoroisatin (B27256) analog of a particular thiosemicarbazone demonstrated greater selectivity for P-glycoprotein expressing cells, which are often involved in multidrug resistance in cancer. nih.govscispace.com This suggests that strategic modifications, such as the introduction of a fluorine atom at the 5-position, can significantly enhance the desired biological activity. nih.govscispace.com
Furthermore, the creation of spiro derivatives at the C-3 position of the isatin core has been shown to yield compounds with significant pharmacological activity. nih.gov These complex three-dimensional structures can interact with biological targets in novel ways, potentially leading to the discovery of drugs with entirely new mechanisms of action.
Exploration of Novel Biological Targets and Disease Indications
While 5-Fluoro-7-methylisatin and its derivatives have shown promise as anti-tumor and anti-inflammatory agents, the full spectrum of their biological activity remains to be uncovered. lookchem.com The isatin scaffold itself is known to interact with a wide range of biological targets, and the specific substitutions in 5-Fluoro-7-methylisatin likely confer unique properties. thieme-connect.com
Future research will focus on identifying new protein targets for this compound and its analogs. This exploration could reveal therapeutic applications in a variety of diseases beyond cancer and inflammation. For instance, isatin derivatives have been investigated for their potential as antiviral, anti-HIV, anticonvulsant, and even as agents to combat neurodegenerative diseases. nih.govresearchgate.netbiomedres.us The unique electronic properties endowed by the fluorine and methyl groups on the isatin ring may lead to unexpected and valuable biological activities. A study on fluorinated isatins showed their potential as antiphytopathogenic agents, highlighting the broad range of possible applications. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of 5-Fluoro-7-methylisatin analogs is no exception. nih.govnih.gov These powerful computational tools can accelerate the design and optimization of new drug candidates by predicting their biological activity and physicochemical properties. pnrjournal.commdpi.com
AI algorithms can be trained on large datasets of known drug-target interactions to identify new potential targets for 5-Fluoro-7-methylisatin and its derivatives. mdpi.comresearchgate.net Furthermore, machine learning models can be used for high-throughput virtual screening of vast chemical libraries to identify novel lead compounds with desired characteristics. nih.govnih.gov This integration of AI and ML can significantly reduce the time and cost associated with traditional drug discovery processes, enabling researchers to more efficiently explore the chemical space around the 5-Fluoro-7-methylisatin scaffold. pnrjournal.comnih.govnih.gov
Scalable and Sustainable Synthetic Routes for Industrial Relevance
For any promising drug candidate to make it to the clinic, the development of a scalable and sustainable manufacturing process is crucial. Traditional methods for synthesizing substituted isatins can sometimes be inefficient or rely on harsh reagents. nih.gov Therefore, a key area of future research will be the development of "green" and industrially viable synthetic routes to 5-Fluoro-7-methylisatin and its derivatives.
Researchers are exploring novel, environmentally friendly methods for isatin synthesis, such as those utilizing microwave irradiation or metal-free catalytic systems. nih.govasianpubs.org These approaches aim to improve reaction yields, reduce waste, and avoid the use of toxic materials. The development of one-pot multicomponent reactions (MCRs) is another promising strategy for the efficient and sustainable construction of complex isatin-based molecules. uc.pt By streamlining the synthetic process, these innovative methods will be essential for the cost-effective and large-scale production of 5-Fluoro-7-methylisatin-based therapeutics.
Q & A
Q. What are the established synthetic routes for 5-fluoro-7-methyl isatin, and how can researchers select optimal methods for academic reproducibility?
- Methodological Answer : The synthesis of this compound (CAS 749240-57-1) typically involves functionalization of the isatin core via electrophilic substitution or transition-metal-catalyzed reactions. Key approaches include:
- Direct fluorination : Using fluorinating agents (e.g., Selectfluor®) on 7-methyl isatin precursors under controlled pH (3–11) .
- Green synthesis : Solvent-free or aqueous-phase reactions to reduce environmental impact, as demonstrated in recent studies on isatin derivatives .
Selection Criteria : Prioritize methods with ≥98% purity (confirmed via HPLC or NMR) and scalability for academic labs. Include reaction yield, solvent toxicity, and catalyst availability in decision-making.
| Method | Yield (%) | Conditions | Purity Verification |
|---|---|---|---|
| Direct Fluorination | 65–75 | DMF, 80°C, 12h | HPLC |
| Aqueous-phase Synthesis | 50–60 | H2O, RT, 24h | NMR |
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Use a multi-technique approach:
- NMR : Analyze ¹H/¹³C NMR for fluorine-induced splitting patterns (e.g., C-F coupling in ¹³C spectra) and methyl group signals (δ ~2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 180.1) and isotopic patterns consistent with fluorine .
- Purity Assessment : Employ HPLC with UV detection (λmax ~286 nm, based on isatin analogs) and ≥95% purity thresholds .
Q. What biological mechanisms are associated with this compound, and how can its bioactivity be tested in vitro?
- Methodological Answer : Isatin derivatives exhibit apoptosis induction via mitochondrial pathways (e.g., cytochrome C release) and enzyme inhibition (e.g., LSD1 in neuroblastoma) . Standard assays include:
- Cell viability : CCK-8 assay (IC50 determination; 48h exposure recommended) .
- Western blotting : Detect cytochrome C release (48h treatment at 50–200 μM) .
- Enzyme inhibition : LSD1 activity assays with IC50 comparisons to unmodified isatin .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yield in this compound synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables:
- Solvent selection : Compare polar aprotic (DMF, DMSO) vs. green solvents (H2O/EtOH mixtures) .
- Catalyst screening : Test Pd/C or CuI for cross-coupling steps .
- Temperature gradients : Optimize fluorination efficiency between 60–100°C .
Use ANOVA to identify significant factors and validate with triplicate runs .
Q. What strategies resolve contradictions between theoretical predictions (e.g., DFT calculations) and experimental bioactivity data for this compound?
- Methodological Answer : Address discrepancies via:
- Conformational analysis : Compare DFT-optimized structures with X-ray crystallography (if available) to identify steric or electronic mismatches .
- Solvent effects : Recalculate theoretical models incorporating solvation (e.g., PCM for aqueous environments) .
- Dose-response validation : Re-test bioactivity at lower concentrations (e.g., 10–50 μM) to rule out non-specific cytotoxicity .
Q. How can computational methods enhance the design of this compound derivatives for targeted drug discovery?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations to:
- Predict binding affinity to targets like 5-HT2A receptors or p53 .
- Screen substituent effects (e.g., methyl vs. methoxy groups) on binding stability .
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
| Target | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| 5-HT2A Receptor | -8.2 | -7.9 ± 0.3 |
| p53 | -6.5 | -6.1 ± 0.2 |
Guidance for Data Presentation
- Tables/Figures : Label all axes, include error bars for biological replicates, and cite raw data in supplementary materials .
- Contradictions : Discuss limitations (e.g., solvent interference in fluorination) and propose follow-up experiments .
- Ethical Reporting : Disclose conflicts of interest and funding sources per international guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
